molecular formula C21H18O3 B049396 (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- CAS No. 119725-37-0

(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-

Cat. No. B049396
M. Wt: 318.4 g/mol
InChI Key: UINTUWKMGYICQF-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-, commonly known as dexibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is used in the treatment of pain, inflammation, and fever. Dexibuprofen is a chiral molecule, which means that it exists in two mirror-image forms, known as enantiomers. The (R)-enantiomer is the active form of dexibuprofen, while the (S)-enantiomer is inactive.

Mechanism Of Action

Dexibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are responsible for pain, inflammation, and fever. By inhibiting COX enzymes, dexibuprofen reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.

Biochemical And Physiological Effects

Dexibuprofen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for pain, inflammation, and fever. Dexibuprofen has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, dexibuprofen has been shown to have a low potential for gastrointestinal toxicity, which is a common side effect of (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-s.

Advantages And Limitations For Lab Experiments

Dexibuprofen has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying the pathways involved in pain, inflammation, and fever. Additionally, its chiral nature allows for the study of the effects of the (R)- and (S)-enantiomers separately. However, dexibuprofen also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on dexibuprofen. One area of research is the development of new formulations of dexibuprofen with improved solubility and bioavailability. Another area of research is the study of the neuroprotective effects of dexibuprofen in the treatment of Alzheimer's disease. Additionally, the potential for dexibuprofen to be used in combination with other drugs for the treatment of pain and inflammation is an area of ongoing research.

Synthesis Methods

Dexibuprofen can be synthesized from ibuprofen, which is a racemic mixture of (R)- and (S)-enantiomers. The separation of the (R)-enantiomer from the racemic mixture is achieved using chiral chromatography. The (R)-enantiomer can then be converted to dexibuprofen using chemical reactions.

Scientific Research Applications

Dexibuprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various conditions, including osteoarthritis, rheumatoid arthritis, menstrual pain, and dental pain. Dexibuprofen has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

CAS RN

119725-37-0

Product Name

(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C21H18O3/c22-20(19(21(23)24)17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19-20,22H,(H,23,24)/t19-,20-/m0/s1

InChI Key

UINTUWKMGYICQF-PMACEKPBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H]([C@H](C3=CC=CC=C3)C(=O)O)O

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O

Other CAS RN

119725-38-1

Origin of Product

United States

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